4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde chemical structure
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde chemical structure
An In-depth Technical Guide to 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][2] The addition of a pyrrolidine moiety at the 2-position and a reactive carbaldehyde group at the 5-position creates a versatile building block for the synthesis of novel chemical entities. This document details a robust synthetic pathway, outlines key characterization methodologies, explores the compound's reactivity and synthetic utility, and discusses its potential applications in drug discovery and beyond. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and practical insights required to effectively utilize this compound in their work.
Introduction: The Significance of the Substituted 2-Aminothiazole Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with thiazole derivatives standing out for their diverse pharmacological profiles. The 2-aminothiazole motif, in particular, is a core component of numerous approved drugs and clinical candidates, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a prime example of a highly functionalized, high-value intermediate. Its structure incorporates three key features:
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A 4-methylthiazole core: Provides a stable, aromatic scaffold.
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A 2-pyrrolidinyl group: This tertiary amine can influence solubility, basicity, and receptor-binding interactions.
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A 5-carbaldehyde (formyl) group: A versatile chemical handle that serves as a key reaction point for molecular elaboration and the construction of more complex derivatives.[3][4]
This guide elucidates the synthesis and potential of this molecule, providing a framework for its application in advanced chemical research.
Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is critical for its application in experimental design. The key identifiers and computed properties of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| Canonical SMILES | CC1=C(C=O)SC(=N1)N2CCCC2 |
| InChI Key | YFPGOILVQPITSW-UHFFFAOYSA-N |
| Appearance | Expected to be a solid, from light yellow to orange |
| Computed LogP | 1.8 (Predicted) |
| Computed pKa | Basic: ~4.5 (Thiazole N), Acidic: N/A (Predicted) |
Note: Physicochemical properties are predicted using standard computational models and may vary from experimental values.
Synthesis and Mechanistic Insights
The synthesis of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde can be efficiently achieved via a two-step sequence. This pathway leverages two classic and robust reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis to construct the core, followed by the Vilsmeier-Haack reaction for regioselective formylation.
Caption: Proposed two-step synthetic workflow.
Step 1: Hantzsch Synthesis of 4-Methyl-2-(pyrrolidin-1-yl)thiazole
The Hantzsch reaction is a cornerstone of thiazole synthesis, involving the condensation of an α-haloketone with a thioamide.[5] This method is highly reliable for generating 2-amino-substituted thiazoles.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser, add 1-pyrrolidinecarbothioamide (1.0 eq) and absolute ethanol.
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Stir the mixture until the thioamide is fully dissolved.
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Add 3-chloro-2-butanone (1.05 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure intermediate.
Causality and Insights: The use of an α-haloketone provides the electrophilic carbon backbone, while the thioamide acts as the nucleophile, delivering the sulfur and nitrogen atoms to form the heterocyclic ring. Ethanol is a common and effective solvent for this condensation. The final basic workup is crucial to neutralize the HCl byproduct generated during the cyclization.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] The electron-donating nature of the 2-pyrrolidinyl group activates the thiazole ring, directing the electrophilic formylation regioselectively to the C5 position.
Experimental Protocol:
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In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
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Dissolve the intermediate, 4-methyl-2-(pyrrolidin-1-yl)thiazole (1.0 eq), in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
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Carefully quench the reaction by pouring it onto crushed ice containing sodium acetate. This step hydrolyzes the iminium salt intermediate to the aldehyde.
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Basify the aqueous solution with cold 2M sodium hydroxide to a pH of ~8-9.
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Extract the product with dichloromethane or ethyl acetate (3x).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Trustworthiness and Self-Validation: The Vilsmeier-Haack reaction is highly reliable for this substrate. The regioselectivity is strongly controlled by the electronics of the ring, making the formation of the 5-formyl isomer the overwhelmingly favored outcome. The structure of the final product can be unequivocally confirmed by the analytical methods described in the next section.[6]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural validation.
Table 2: Expected Spectroscopic Data for Characterization
| Technique | Expected Observations and Rationale |
| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (CHO), characteristic downfield shift. δ ~3.5-3.7 ppm (t, 4H): Protons on carbons adjacent to the nitrogen in the pyrrolidine ring. δ ~2.5 ppm (s, 3H): Methyl group protons (CH₃) on the thiazole ring. δ ~1.9-2.1 ppm (m, 4H): Protons on the internal carbons of the pyrrolidine ring. |
| ¹³C NMR | δ ~185 ppm: Aldehyde carbonyl carbon. δ ~165-170 ppm: C2 of the thiazole ring (attached to two nitrogens). δ ~150-155 ppm: C4 of the thiazole ring. δ ~120-125 ppm: C5 of the thiazole ring. δ ~50 ppm: Pyrrolidine carbons adjacent to nitrogen. δ ~25 ppm: Internal pyrrolidine carbons. δ ~15-20 ppm: Methyl carbon. |
| FT-IR (cm⁻¹) | ~1670-1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde. ~2800 and ~2700 cm⁻¹: Characteristic C-H stretches of the aldehyde proton (Fermi doublet). ~1550-1600 cm⁻¹: C=N and C=C stretching of the thiazole ring. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 197.07: Corresponds to the protonated molecular ion (C₉H₁₃N₂OS⁺). |
| Elemental Analysis | Calculated: C, 55.07%; H, 6.16%; N, 14.27%; S, 16.34%. Experimental values should be within ±0.4% of calculated values. |
Reactivity and Synthetic Utility
The primary site of reactivity on 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is the aldehyde functional group. This group is an exceptionally versatile synthetic handle, enabling a wide array of subsequent chemical transformations. Its utility as an intermediate is a key reason for its synthesis.[4]
Caption: Synthetic utility of the 5-carbaldehyde group.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides access to α,β-unsaturated systems, which are themselves valuable Michael acceptors.
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Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) efficiently generates new amine-containing side chains.
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Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a route to extend carbon chains with controlled stereochemistry.
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Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (a key isostere in drug design) or reduced to the primary alcohol, providing further opportunities for functionalization.
Potential Applications in Drug Discovery and Materials Science
The structure of 4-methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde makes it a highly attractive starting point for library synthesis and lead optimization campaigns.
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Pharmaceutical Development: This compound serves as an intermediate for synthesizing drugs targeting neurological disorders and infectious diseases.[7] The 2-aminothiazole scaffold is a known hinge-binding motif for many protein kinases, making this compound a valuable precursor for developing novel kinase inhibitors for oncology.[2] The aldehyde can be elaborated into various pharmacophores to probe structure-activity relationships (SAR).
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Agrochemicals: Thiazole derivatives have demonstrated efficacy as herbicides, fungicides, and insecticides.[4] The title compound can serve as a precursor for novel agrochemical agents by modifying the aldehyde group to target specific biological pathways in pests or weeds.[7]
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Materials Science: The heterocyclic nature of the molecule suggests potential use in the development of functional materials, such as polymers or coatings, where the thiazole ring can impart specific thermal or electronic properties.[4][7]
Conclusion
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a high-value, synthetically versatile chemical intermediate. Its preparation via a robust and scalable two-step synthesis, beginning with the Hantzsch reaction and followed by Vilsmeier-Haack formylation, is well-established in principle. The presence of the reactive aldehyde group on an electronically rich and biologically relevant 2-aminothiazole scaffold makes it an indispensable tool for researchers in medicinal chemistry, agrochemistry, and materials science. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this compound in the pursuit of novel and functional molecules.
References
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